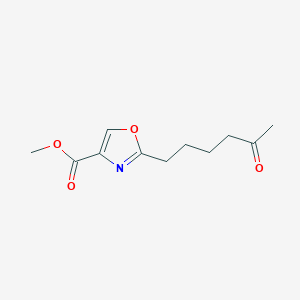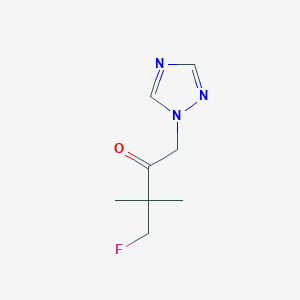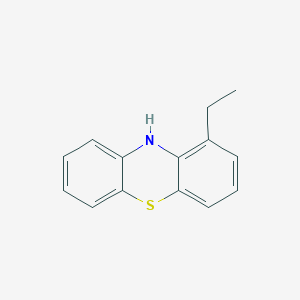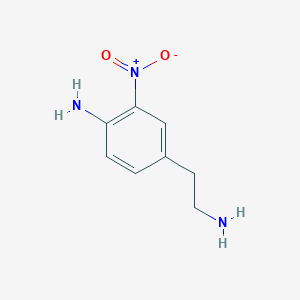
3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile is a heterocyclic compound that contains a pyridine ring, an oxadiazole ring, and a benzonitrile group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine-3-carboxylic acid hydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Ammonia (NH3) or amines in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl)benzonitrile: Similar structure but with the pyridine ring substituted at the 4-position.
3-(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzonitrile: Similar structure but with the pyridine ring substituted at the 2-position.
3-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzonitrile: Similar structure but with a different oxadiazole ring.
Uniqueness
The uniqueness of 3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the pyridine ring and the oxadiazole ring can affect the compound’s ability to interact with molecular targets, making it a valuable scaffold for drug development and other applications.
Propiedades
Fórmula molecular |
C14H8N4O |
|---|---|
Peso molecular |
248.24 g/mol |
Nombre IUPAC |
3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile |
InChI |
InChI=1S/C14H8N4O/c15-8-10-3-1-4-11(7-10)13-17-14(19-18-13)12-5-2-6-16-9-12/h1-7,9H |
Clave InChI |
GTMUQBVFUIUFLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=NOC(=N2)C3=CN=CC=C3)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Ethyl-2-methyl-5,6-diphenyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B8578112.png)




